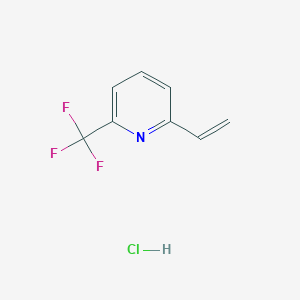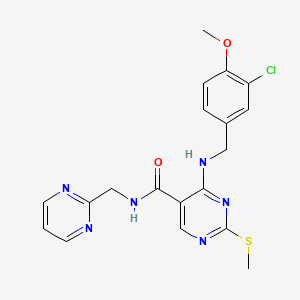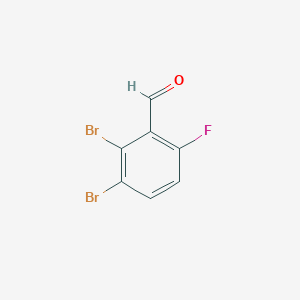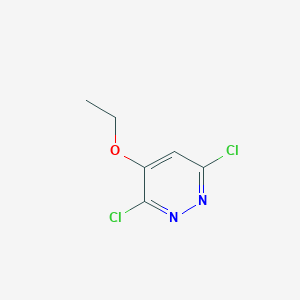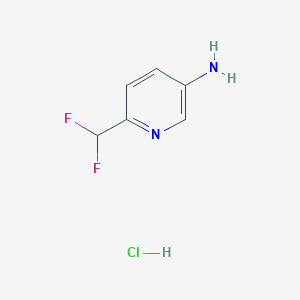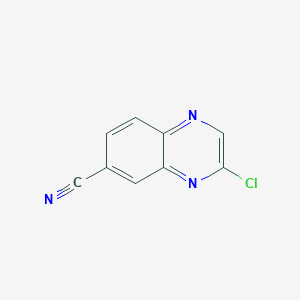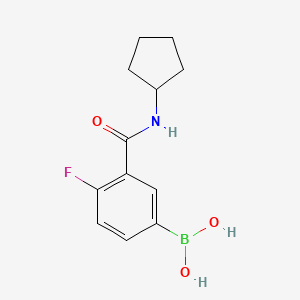
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid
描述
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a cyclopentylcarbamoyl group and a fluorine atom on the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
作用机制
Target of Action
Boronic acids are known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or other organic compounds in its mechanism of action.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, boronic acids participate in a transmetalation process . This involves the transfer of an organic group from boron to a transition metal, such as palladium . The compound may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids are known to be involved in various chemical reactions, including the suzuki–miyaura coupling , which is a key reaction in organic synthesis. This suggests that the compound may affect biochemical pathways related to carbon–carbon bond formation.
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their stability, reactivity, and the presence of functional groups .
Result of Action
The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which boronic acids are commonly used, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may exhibit similar characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 4-fluorophenylboronic acid, is reacted with cyclopentyl isocyanate under suitable conditions to introduce the cyclopentylcarbamoyl group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure boronic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the boronic acid to its corresponding boronic ester or borate.
Reduction: Reduction reactions can reduce the boronic acid to boronic alcohols or other derivatives.
Substitution: Substitution reactions can replace the fluorine atom or the cyclopentylcarbamoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
科学研究应用
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
相似化合物的比较
Phenylboronic Acid: Similar structure but lacks the cyclopentylcarbamoyl group.
Fluorophenylboronic Acid: Similar structure but lacks the cyclopentylcarbamoyl group.
Cyclopentylcarbamoylphenylboronic Acid: Similar structure but lacks the fluorine atom.
Uniqueness: (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is unique due to the combination of the cyclopentylcarbamoyl group and the fluorine atom, which enhances its reactivity and specificity compared to similar compounds.
属性
IUPAC Name |
[3-(cyclopentylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNKXXVPNKQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


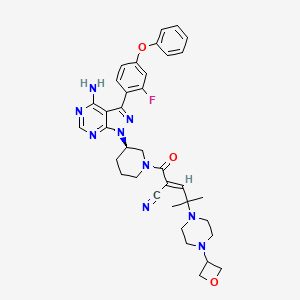
![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
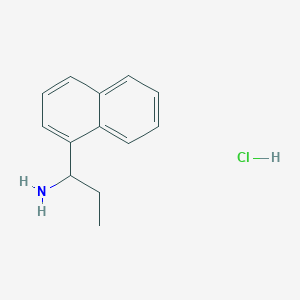
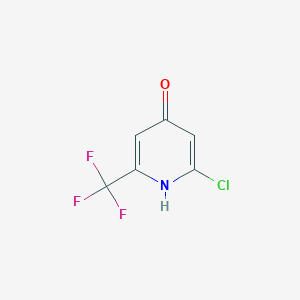
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)
![1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one](/img/structure/B1431319.png)
